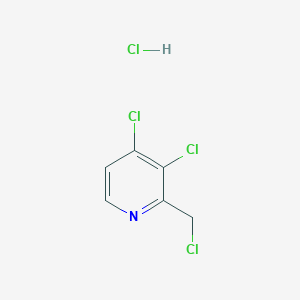

![molecular formula C14H12BrN3O B2435774 (3-bromophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797349-85-9](/img/structure/B2435774.png)

(3-bromophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

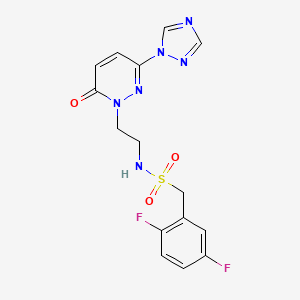

The compound “(3-bromophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone” is a complex organic molecule. It contains a bromophenyl group, a dihydropyrido[4,3-d]pyrimidin-6(5H)-yl group, and a methanone group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the design of some novel disubstituted 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine derivatives has been reported . The series was developed from quinuclidinone, which afforded versatile platforms bearing one lactam function in position C-2 that were then used to create C–N or C–C bonds for SNAr or palladium-catalyzed cross-coupling reactions by in situ C–O activation .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . In these structures, the analogue base pairs with the purine bases on the opposite strands through Watson–Crick and/or wobble type hydrogen bonds . The additional ring of the base is stacked on the thymine bases at the 5′-side and overall exhibits greatly enhanced stacking interactions .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, aminations and arylations by direct C–O activation have been used for the design of 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride has a melting point of 206-211 °C (decomposition) and should be stored at 2-8°C .Applications De Recherche Scientifique

- Synthesis : It can be synthesized through various routes, including reactions involving pyridine and pyrimidine derivatives or multicomponent synthesis. Notably, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and related compounds serve as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .

- Novel pyrazolo[4,3-d]pyrimidine analogs, structurally related to our compound, have been synthesized and evaluated for anti-inflammatory effects. Incorporating specific moieties into the pyrazolo[4,3-d]pyrimidine scaffold enhances its activity .

Synthetic Methodologies and Structure Features

Anti-inflammatory Effects

Mécanisme D'action

Target of Action

The primary target of 6-(3-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, also known as F6445-6297, is p38 MAPK (Mitogen-Activated Protein Kinase) . This protein kinase plays a crucial role in cellular processes such as inflammation and cell differentiation .

Mode of Action

F6445-6297 acts as a p38 MAPK inhibitor . By binding to the active site of the p38 MAPK, it prevents the kinase from phosphorylating its substrates, thereby inhibiting the kinase’s activity . This results in the modulation of the cellular processes controlled by p38 MAPK.

Biochemical Pathways

The inhibition of p38 MAPK affects several biochemical pathways. As p38 MAPK is involved in the production of inflammatory cytokines, its inhibition can lead to a decrease in inflammation . Additionally, p38 MAPK plays a role in cell differentiation and apoptosis, so its inhibition can also affect these processes .

Result of Action

The inhibition of p38 MAPK by F6445-6297 can lead to a reduction in inflammation and modulation of cell differentiation and apoptosis . This could potentially be beneficial in the treatment of diseases characterized by excessive inflammation or abnormal cell growth.

Safety and Hazards

Orientations Futures

The future directions for research on similar compounds could involve further exploration of their potential uses in biotechnology, such as probes or primers in DNA microarrays, and as therapeutic agents . Additionally, the development of efficient methodologies to functionalize and obtain biologically active molecules in the pyrimidine series could be another area of focus .

Propriétés

IUPAC Name |

(3-bromophenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3O/c15-12-3-1-2-10(6-12)14(19)18-5-4-13-11(8-18)7-16-9-17-13/h1-3,6-7,9H,4-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDBVOGOYDQYLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2435693.png)

![2-[[4-(Butylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2435695.png)

![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide](/img/structure/B2435699.png)

![N-(1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B2435704.png)

![2-(4-methoxybenzamido)-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2435712.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide](/img/structure/B2435713.png)